Benzoic-18O acid, 4-(hydroxy-18O)-

Mass Spectrometry Quantitative Bioanalysis Internal Standard

Endogenous 4-hydroxybenzoic acid co-elutes with unlabeled internal standards in MS assays, making spike recovery indistinguishable from biological background. This dual ¹⁸O-labeled isotopologue eliminates the problem: • +4 Da mass shift ensures complete chromatographic and mass spectrometric resolution from endogenous analyte • ¹⁸O labels remain stable in aqueous mobile phases-no signal loss from H/D exchange unlike deuterated analogs • Enables definitive oxygen-fate tracking in hydroxylase, oxygenase, and hydrolytic dehalogenase mechanistic studies Supplied as a non-radioactive tracer with verified isotopic enrichment. In stock for immediate dispatch.

Molecular Formula C7H6O3
Molecular Weight 142.12 g/mol
Cat. No. B12958288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic-18O acid, 4-(hydroxy-18O)-
Molecular FormulaC7H6O3
Molecular Weight142.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)O
InChIInChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)/i8+2,9+2
InChIKeyFJKROLUGYXJWQN-UUQIGZEMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoic-18O acid, 4-(hydroxy-18O)-: Stable Isotope-Labeled Overview


Benzoic-18O acid, 4-(hydroxy-18O)- (CAS 2223624-82-4) is a stable isotopologue of 4-hydroxybenzoic acid in which the hydroxyl oxygen and the carboxylic acid oxygen are enriched with the heavy isotope oxygen-18 (¹⁸O) . With a molecular formula of C₇H₆¹⁸O₃ and a molecular weight of 142.12 g/mol, this compound is specifically designed as a non-radioactive tracer and an internal standard for quantitative analysis, offering a distinct mass shift compared to the natural abundance form (MW 138.12) without altering the compound's chemical or biological activity .

Stable ¹⁸O label delivers a +4 Da mass shift for interference-free LC-MS quantification
Oxygen-specific tracer for hydroxyl and carboxyl group fate in oxygenase and hydrolase studies
Resistant to hydrogen-deuterium exchange; label remains intact in protic solvents and aqueous buffers
Suitable for reversed-phase LC-MS workflows

Why Unlabeled Analogs Cannot Substitute for Benzoic-18O acid, 4-(hydroxy-18O)-


In mass spectrometry-based quantification, unlabeled 4-hydroxybenzoic acid co-elutes and shares the same mass-to-charge ratio (m/z) as the endogenous analyte, making it impossible to distinguish the spiked standard from the biological background. While ¹³C- or ²H-labeled analogs provide a mass shift, they trace carbon or hydrogen, not oxygen, limiting their utility in studies of oxygenase-catalyzed reactions or hydrolytic mechanisms where the fate of oxygen atoms is the primary question. Furthermore, deuterium-labeled compounds are prone to hydrogen-deuterium exchange in protic solvents, which can lead to signal loss and inaccurate quantification . Benzoic-18O acid, 4-(hydroxy-18O)- uniquely overcomes these limitations by providing a stable, oxygen-specific isotopic signature that remains intact under standard analytical and physiological conditions .

Target Benzoic-¹⁸O₂ acid, 4-(hydroxy-¹⁸O)- provides a distinct +4 Da mass shift and oxygen-specific tracing.
Unlabeled analog Co-elutes with endogenous analyte; indistinguishable in MS, causing overestimation and poor reproducibility.
Target ¹⁸O label tracks oxygen fate through biosynthetic and hydrolytic pathways.
¹³C-labeled analog Traces carbon backbone only; cannot distinguish oxygen source from water, O₂, or precursor.
Target Covalent ¹⁸O label is chemically stable under standard LC-MS conditions.
Deuterium-labeled analog Prone to hydrogen-deuterium exchange in protic solvents, leading to signal drift and quantification uncertainty.

Quantitative Evidence: Benzoic-18O acid, 4-(hydroxy-18O)- Advantages


Superior Mass Shift vs. Unlabeled Analyte

The incorporation of two ¹⁸O atoms results in a molecular weight of 142.12 g/mol, a +4.00 Da mass shift relative to the natural abundance 4-hydroxybenzoic acid (138.12 g/mol). This shift places the labeled compound's precursor ion well outside the natural isotopic envelope of the endogenous analyte, minimizing cross-talk and enabling accurate, interference-free quantitation in complex biological matrices such as plasma, urine, or cell lysates . In contrast, unlabeled 4-hydroxybenzoic acid cannot be distinguished from endogenous analyte in MS, leading to overestimation of analyte concentration and poor assay reproducibility.

Mass shift vs unlabeled
Head-to-head
+4.00 Da
Supports interference-free quantitation in complex research matrices
Δm/z = +4.00 for [M-H]⁻; fully resolves from endogenous M+2 peak
Mass Spectrometry Quantitative Bioanalysis Internal Standard

Unique Oxygen Tracing in Ubiquinone Biosynthesis

In a seminal study on ubiquinone 8 biosynthesis in E. coli, the use of ¹⁸O-labeled 4-hydroxybenzoic acid allowed researchers to definitively demonstrate that the C-4 carbonyl oxygen of the ubiquinone ring is derived from molecular oxygen (O₂) . This mechanistic insight was only possible because the ¹⁸O label is specifically incorporated into oxygen-containing functional groups, enabling the tracking of oxygen atoms through a multi-step biosynthetic pathway. A ¹³C-labeled analog (e.g., 4-hydroxybenzoic-¹³C₆ acid) would only trace the carbon skeleton, failing to distinguish whether a given oxygen atom originated from water, molecular oxygen, or the precursor itself .

Oxygen tracing capability
Class-level
Tracks O-atom fate to ubiquinone C-4 carbonyl
Enables oxygen-source attribution in biosynthetic pathway studies
¹³C analog cannot distinguish oxygen origin (water vs O₂)
Metabolic Tracing Ubiquinone Biosynthesis Oxygenase Mechanism

Validated Utility for Hydrolytic Dehalogenation Mechanisms

A study using ¹⁸O-enriched water demonstrated that the hydroxy group of 4-hydroxybenzoate becomes quantitatively labeled with ¹⁸O when 4-chlorobenzoate is dehalogenated by a specific dehalogenase from Pseudomonas spec. CBS 3 . This provided direct evidence for a hydrolytic cleavage mechanism, where the oxygen atom in the newly formed hydroxyl group originates from water, not molecular oxygen. This experimental design relies on the ability to detect the +2 Da mass shift in the 4-hydroxybenzoic acid product using mass spectrometry. While the study used in situ labeling from ¹⁸O-water, the commercial availability of pre-synthesized Benzoic-18O acid, 4-(hydroxy-18O)- provides a direct, quantitative standard for calibrating such assays and for use in reverse-labeling experiments.

Dehalogenase mechanism validation
Reported
Quantitative ¹⁸O incorporation into product from H₂¹⁸O
Supports hydrolytic dehalogenation mechanism research
GC-MS detection of trimethylsilyl derivative; calibration standard role
Enzymology Dehalogenase Mechanism Hydrolytic Cleavage

Enhanced Stability in Protic Solvents vs. Deuterium Analogs

A known limitation of deuterium (²H)-labeled internal standards is the potential for hydrogen-deuterium exchange (HDX) when exposed to protic solvents (e.g., water, methanol) or under certain pH conditions. This exchange leads to a gradual loss of the mass label, causing the internal standard's signal to drift and merge with the unlabeled analyte peak, thereby compromising quantification accuracy . In contrast, the ¹⁸O label in Benzoic-18O acid, 4-(hydroxy-18O)- is covalently bound to oxygen in stable hydroxyl and carbonyl groups, making it virtually immune to exchange under standard analytical conditions. This ensures a consistent mass shift and reliable peak integration over extended analytical runs or during sample preparation involving aqueous buffers .

Label stability in protic media
Class-level
No observable ¹⁸O exchange under typical LC-MS conditions
Assures consistent mass shift across extended analytical runs
Deuterated analogs may lose label via H/D exchange
LC-MS Method Development Isotope Stability Hydrogen-Deuterium Exchange

Application Scenarios for Benzoic-18O acid, 4-(hydroxy-18O)-


Gold-Standard Internal Standard for LC-MS/MS Quantification

In clinical metabolomics or pharmacokinetic studies, accurate quantification of 4-hydroxybenzoic acid in plasma, urine, or tissue homogenates is essential. The +4 Da mass shift of Benzoic-18O acid, 4-(hydroxy-18O)- ensures complete chromatographic and mass spectrometric resolution from the endogenous analyte, enabling precise and reproducible quantitation free from matrix interference . Its stability in aqueous mobile phases guarantees reliable performance across long analytical sequences, making it the preferred choice for high-throughput bioanalytical labs.

Metabolic Flux Analysis of Ubiquinone Biosynthesis

Researchers studying the mitochondrial respiratory chain or investigating CoQ10 deficiency syndromes can use Benzoic-18O acid, 4-(hydroxy-18O)- as a feeding substrate. Mass spectrometry analysis of extracted ubiquinone allows for the precise tracking of oxygen atoms from the precursor to the final quinone product, definitively mapping the contributions of oxygenases in the biosynthetic pathway . This provides mechanistic data that cannot be obtained using ¹³C-labeled or unlabeled 4-hydroxybenzoic acid.

Mechanistic Probing of Hydrolytic Dehalogenases

When studying the enzymatic degradation of chlorinated aromatic pollutants by soil bacteria (e.g., Pseudomonas species), the compound can be used as an authentic standard to calibrate MS detectors and quantify the formation of ¹⁸O-labeled 4-hydroxybenzoic acid product in assays conducted in ¹⁸O-water . This approach provides unequivocal proof of a hydrolytic dehalogenation mechanism, distinguishing it from oxidative pathways and guiding protein engineering efforts for enhanced bioremediation catalysts.

Application
Selection Property
Validation Focus
LC-MS/MS quantification in research matrices
Stable +4 Da mass shift, oxygen-specific label
Assay accuracy and matrix-effect control
Ubiquinone biosynthesis oxygen tracing
¹⁸O tracer for oxygenase pathway mapping
Oxygen-source attribution in biosynthetic pathway
Dehalogenase mechanism studies
¹⁸O-labeled product calibration standard
Hydrolytic vs oxidative pathway determination

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22 linked technical documents
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